2-(Azetidin-1-yl)-3-bromo-5-(trifluoromethyl)pyridine
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Overview
Description
2-(Azetidin-1-yl)-3-bromo-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an azetidine group, a bromine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-3-bromo-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the Azetidine Group: The azetidine group is attached through nucleophilic substitution reactions, where azetidine reacts with the pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-3-bromo-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, azetidine-containing compounds, and trifluoromethylated aromatic compounds.
Scientific Research Applications
2-(Azetidin-1-yl)-3-bromo-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Chemical Biology: The compound is employed in the study of biological pathways and as a probe for investigating enzyme functions.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-3-bromo-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine group can form covalent bonds with active site residues, while the trifluoromethyl group enhances the compound’s lipophilicity and membrane permeability. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine
- 2-(Azetidin-1-yl)-3-iodo-5-(trifluoromethyl)pyridine
- 2-(Azetidin-1-yl)-3-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
2-(Azetidin-1-yl)-3-bromo-5-(trifluoromethyl)pyridine is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom allows for selective substitution reactions and can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
Properties
IUPAC Name |
2-(azetidin-1-yl)-3-bromo-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2/c10-7-4-6(9(11,12)13)5-14-8(7)15-2-1-3-15/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOIEXSFBQSIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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